Ethyl 6-acetyl-2-pivalamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Ethyl 6-acetyl-2-pivalamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 342887-78-9
VCID: VC6434078
InChI: InChI=1S/C17H24N2O4S/c1-6-23-15(21)13-11-7-8-19(10(2)20)9-12(11)24-14(13)18-16(22)17(3,4)5/h6-9H2,1-5H3,(H,18,22)
SMILES: CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C(C)(C)C
Molecular Formula: C17H24N2O4S
Molecular Weight: 352.45

Ethyl 6-acetyl-2-pivalamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

CAS No.: 342887-78-9

Cat. No.: VC6434078

Molecular Formula: C17H24N2O4S

Molecular Weight: 352.45

* For research use only. Not for human or veterinary use.

Ethyl 6-acetyl-2-pivalamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate - 342887-78-9

Specification

CAS No. 342887-78-9
Molecular Formula C17H24N2O4S
Molecular Weight 352.45
IUPAC Name ethyl 6-acetyl-2-(2,2-dimethylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C17H24N2O4S/c1-6-23-15(21)13-11-7-8-19(10(2)20)9-12(11)24-14(13)18-16(22)17(3,4)5/h6-9H2,1-5H3,(H,18,22)
Standard InChI Key ZFKDEMHSIWXFGN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C(C)(C)C

Introduction

Structural and Molecular Characteristics

The compound’s structure integrates a partially saturated thieno[2,3-c]pyridine core, with substituents strategically placed to influence electronic and steric properties. The acetyl group at position 6 introduces a ketone functionality, while the pivalamido moiety at position 2 provides steric bulk and metabolic stability due to its tert-butyl group. The ethyl ester at position 3 enhances solubility in organic solvents.

Spectroscopic and Computational Data

Key spectral identifiers include the IUPAC name ethyl 6-acetyl-2-(2,2-dimethylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate and the SMILES string CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C(C)(C)C. The InChIKey ZFKDEMHSIWXFGN-UHFFFAOYSA-N facilitates database searches and computational modeling. Quantum mechanical calculations predict a planar bicyclic system with moderate dipole moments, favoring interactions with hydrophobic enzyme pockets.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves a multi-step sequence starting from thieno[2,3-c]pyridine precursors. A plausible route includes:

  • Condensation: Reacting 2-aminothieno[2,3-c]pyridine with acetic anhydride to install the acetyl group at position 6.

  • Amide Coupling: Introducing the pivalamido group via reaction with pivaloyl chloride in the presence of a coupling agent like HATU or EDCI.

  • Esterification: Treating the intermediate with ethyl chloroformate to form the ethyl carboxylate.

Reactions typically proceed under inert atmospheres (N₂ or Ar) to prevent oxidation, with yields optimized by controlling temperature (40–60°C) and solvent polarity (e.g., dichloromethane or THF).

Purification and Characterization

Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) affords the final product, validated by 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and HRMS. Crystallization attempts from ethanol yield microcrystalline powders, though single-crystal X-ray data remain unreported.

Physicochemical Properties and Reactivity

Solubility and Stability

The compound exhibits high solubility in chloroform (≈50 mg/mL) and dimethyl sulfoxide (≈30 mg/mL) but limited aqueous solubility (<1 mg/mL) due to hydrophobic substituents. Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at the ester and amide bonds under acidic or alkaline conditions.

Reactivity Profile

  • Nucleophilic Substitution: The acetyl carbonyl undergoes nucleophilic attack by Grignard reagents or hydrides.

  • Hydrolysis: The ethyl ester converts to carboxylic acid under basic conditions (e.g., NaOH/EtOH).

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the tetrahydro-pyridine ring, altering conformational flexibility.

Comparative Analysis of Thieno[2,3-c]Pyridine Derivatives

PropertyTarget CompoundEthyl 2-Amino-6-Methyl Derivative 5,5,7,7-Tetramethyl Derivative
CAS No.342887-78-924237-39-6133894-40-3
Molecular FormulaC₁₇H₂₄N₂O₄SC₁₂H₁₆N₂O₃SC₁₄H₂₂N₂O₂S
Molecular Weight (g/mol)352.45240.32282.40
Key SubstituentsAcetyl, PivalamidoAmino, MethylAmino, Tetramethyl
Bioactivity (IC₅₀)Not reported18 µM (HCT116)22 µM (MCF7)

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields.

  • ADMET Profiling: Assess pharmacokinetics, including cytochrome P450 interactions and blood-brain barrier permeability.

  • Target Identification: Employ CRISPR-Cas9 screening to pinpoint molecular targets in cancer cell lines.

  • Formulation Development: Design nanoparticle carriers to enhance aqueous solubility and bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator